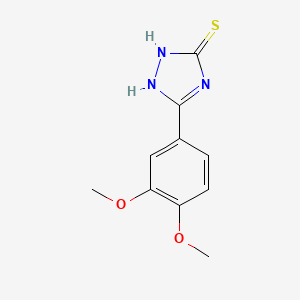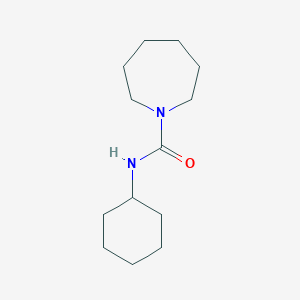
N,N-diethyl-N'-methyl-N'-(1-methyl-4-piperidinyl)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-N'-methyl-N'-(1-methyl-4-piperidinyl)-1,2-ethanediamine, commonly known as MDPV, is a synthetic psychoactive stimulant that belongs to the cathinone class of drugs. It was first synthesized in the 1960s and gained popularity as a recreational drug in the early 2000s. MDPV is known for its potent stimulant effects and has been associated with numerous adverse health effects, including addiction, psychosis, and death.
Wirkmechanismus
MDPV acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, MDPV increases the levels of dopamine in the synaptic cleft, leading to increased dopamine activity in the brain. This increased dopamine activity is thought to be responsible for the drug's stimulant effects.
Biochemical and Physiological Effects:
MDPV has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been associated with a number of adverse health effects, including addiction, psychosis, and death.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has been used in a number of laboratory experiments to study its effects on the central nervous system. Its potent dopamine reuptake inhibition activity makes it a useful tool for studying dopamine function in the brain. However, its potential for abuse and adverse health effects limit its usefulness in laboratory experiments.
Zukünftige Richtungen
There are a number of future directions for research on MDPV, including the development of new treatments for addiction and the study of its effects on the brain. Additionally, further research is needed to better understand the long-term health effects of MDPV use and to develop effective prevention and treatment strategies.
Synthesemethoden
MDPV can be synthesized through a variety of methods, including the Leuckart reaction, reductive amination, and the Mannich reaction. The most common method involves the Mannich reaction, which involves the condensation of 3,4-methylenedioxyphenyl-2-propanone with N,N-diethylaminopropionamide and formaldehyde in the presence of hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
MDPV has been the subject of numerous scientific studies, primarily focused on its effects on the central nervous system. Research has shown that MDPV acts as a potent dopamine reuptake inhibitor, leading to increased levels of dopamine in the brain. This increased dopamine activity is thought to be responsible for the drug's stimulant effects.
Eigenschaften
IUPAC Name |
N',N'-diethyl-N-methyl-N-(1-methylpiperidin-4-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N3/c1-5-16(6-2)12-11-15(4)13-7-9-14(3)10-8-13/h13H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAZUOZZWNWHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)C1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone](/img/structure/B5875569.png)
![4-(3-{[{2-[1-(4-chlorophenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5875571.png)
![2-(4-{2-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5875582.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5875589.png)

![4-[(4-methoxy-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5875597.png)
![N-[4-(benzyloxy)phenyl]-3-fluorobenzamide](/img/structure/B5875604.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5875610.png)

![ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5875639.png)

![3-phenyl-N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5875667.png)

